N-Boc-L-Ser-NHOBn

Descripción general

Descripción

Métodos De Preparación

The synthesis of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid involves several steps. Typically, the process starts with the protection of the serine hydroxyl group using a tert-butyloxycarbonyl (Boc) group. The benzyl group is then introduced to protect the amino group. The final step involves the formation of the hydroxamic acid . The reaction conditions often include the use of solvents like chloroform and dichloromethane, and the reactions are carried out at low temperatures to ensure the stability of the compound .

Análisis De Reacciones Químicas

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Peptide Synthesis

2.1 Applications in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-Ser-NHOBn is frequently employed as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptide sequences. This method is advantageous for producing peptides with specific functionalities, including cyclic peptides and modified amino acids .

2.2 Synthesis of Bioactive Peptides

The compound has been utilized in synthesizing various bioactive peptides that exhibit therapeutic properties. For example, it has been incorporated into peptides designed to inhibit serine proteases associated with diseases such as hepatitis C . The ability to modify serine residues allows researchers to tailor peptides for enhanced biological activity and specificity.

Drug Development

3.1 Inhibitors of Serine Proteases

Research has highlighted this compound's potential as a precursor for developing inhibitors targeting serine proteases, particularly those involved in viral infections like hepatitis C . These inhibitors are crucial for therapeutic strategies aimed at reducing viral load and improving patient outcomes.

3.2 Therapeutic Applications in Cancer

The compound's derivatives have been explored for their potential to inhibit polo-like kinases (Plks), which play significant roles in cell division and cancer progression. By modifying the serine residue within peptide sequences, researchers aim to create potent inhibitors that selectively target Plk1, offering new avenues for cancer therapy .

Case Studies

Mecanismo De Acción

The mechanism of action of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid can be compared with other similar compounds, such as:

N-Boc-L-Serine: This compound lacks the hydroxamic acid group and has different chemical properties.

O-Benzyl-L-Serine: This compound does not have the Boc protection on the amino group.

L-Serinehydroxamic Acid: This compound lacks both the Boc and benzyl protections.

The uniqueness of O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid lies in its specific combination of protective groups, which makes it particularly useful in certain research applications .

Actividad Biológica

N-Boc-L-Ser-NHOBn (N-Boc-serine hydroxamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-serine, an amino acid, and contains a benzyl hydroxamate group. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and subsequent formation of the hydroxamate. Various synthetic routes have been explored to optimize yields and purity, including the use of different bases and solvents under controlled conditions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties. It interacts with bacterial cell wall synthesis, disrupting peptidoglycan formation, which is essential for bacterial viability .

- In vitro tests indicate that lower concentrations effectively inhibit the growth of various bacterial strains without causing significant toxicity to mammalian cells.

-

Enzymatic Inhibition :

- This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may exhibit further biological effects.

- The compound has been studied for its ability to inhibit serine proteases, which play crucial roles in various physiological processes.

-

Cellular Uptake and Distribution :

- Research indicates that this compound is efficiently transported across cell membranes through specific transporters. Its distribution within cells suggests potential targeting to organelles involved in metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against gram-positive bacteria demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. The compound's mechanism was attributed to its ability to interfere with cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme kinetics, this compound was shown to inhibit serine proteases effectively. Kinetic studies revealed that the compound binds competitively with substrate molecules, suggesting its potential use in therapeutic applications where modulation of protease activity is desired.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Table 2: Enzyme Inhibition Kinetics

| Enzyme Type | IC50 (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Serine Protease | 5 | Competitive | |

| Cytochrome P450 | 10 | Non-competitive |

Propiedades

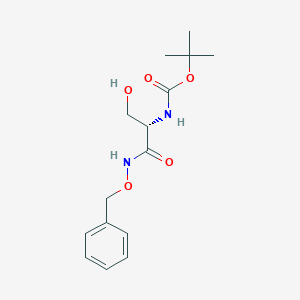

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXBKUKHTOBXHW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318846 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-92-0 | |

| Record name | NSC337388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.